MAO-A inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

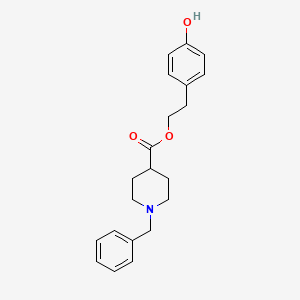

C21H25NO3 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl 1-benzylpiperidine-4-carboxylate |

InChI |

InChI=1S/C21H25NO3/c23-20-8-6-17(7-9-20)12-15-25-21(24)19-10-13-22(14-11-19)16-18-4-2-1-3-5-18/h1-9,19,23H,10-16H2 |

InChI Key |

ACPIPIIJFMZRKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)OCCC2=CC=C(C=C2)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Affinity: A Technical Guide to MAO-A Inhibitor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of various inhibitors to Monoamine Oxidase A (MAO-A), a critical enzyme in neurotransmitter metabolism and a key target in the treatment of depression and neurodegenerative diseases. This document outlines quantitative binding data, details common experimental protocols for assessing inhibitor potency, and visualizes key signaling pathways and experimental workflows.

Quantitative Analysis of MAO-A Inhibitor Binding Affinity

The binding affinity of an inhibitor to MAO-A is a crucial measure of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a more direct measure of binding affinity. A lower value for either of these metrics indicates a more potent inhibitor.

Below is a summary of binding affinities for a selection of MAO-A inhibitors, compiled from various studies.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Source |

| Clorgyline | Irreversible | - | 0.0018 ± 0.0002 | [1] |

| Phenelzine | Irreversible | - | 0.121 ± 0.0061 | [1] |

| Quercetin | Reversible, Competitive | 1.52 | 0.29 ± 0.03 | [1] |

| Myricetin | Reversible, Mixed | 9.93 | 2.24 ± 0.25 | [1] |

| Genistein | Not Specified | >100 | - | [1] |

| Chrysin | Not Specified | 5.34 | - | [1] |

| N-(2,4-dinitrophenyl)benzamide (7, ST-2023) | Not Specified | 0.126 | - | [2] |

| N-(2,4-Dinitrophenyl)benzo[d][3][4]dioxole-5-carboxamide (55, ST-2043) | Reversible, Competitive | - | 0.0063 | [2] |

| Coumarin Derivative 14 | Not Specified | 0.0072 | - | [5] |

| Peptide-7 | Not Specified | 0.0616 | - | [6] |

| Peptide-33 | Not Specified | 0.242 | - | [6] |

| Peptide-40 | Not Specified | 0.114 | - | [6] |

Experimental Protocols for Determining Binding Affinity

Several robust methods are employed to determine the binding affinity of inhibitors to MAO-A. These assays are crucial for the screening and characterization of potential therapeutic compounds.

Fluorometric Kynuramine Deamination Assay

This is a common method for measuring MAO-A activity and the inhibitory effects of compounds.

-

Principle: The assay measures the deamination of a substrate, kynuramine, by MAO-A. The product of this reaction, 4-hydroxyquinoline, is fluorescent and its intensity can be measured to determine enzyme activity.

-

Procedure:

-

Recombinant human MAO-A is incubated with a range of concentrations of the test inhibitor.

-

The substrate, kynuramine, is added to initiate the enzymatic reaction.

-

The reaction is stopped after a specific incubation period.

-

The fluorescence of the product is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to the enzyme.

-

Principle: A radiolabeled ligand with known affinity for MAO-A is incubated with the enzyme in the presence and absence of a test compound. The amount of radioligand displaced by the test compound is used to determine its binding affinity.

-

Procedure:

-

A reaction mixture is prepared containing the MAO-A enzyme preparation, a specific radioligand (e.g., [3H]-clorgyline), and varying concentrations of the test inhibitor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated, typically by filtration.

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to the concentration and affinity of the radioligand.

-

Equilibrium Dialysis Assay

This method is used to determine the binding of reversible inhibitors.

-

Principle: The assay involves separating the enzyme and inhibitor solution by a semi-permeable membrane that allows the inhibitor to pass through but retains the enzyme. At equilibrium, the concentration of free inhibitor is the same on both sides of the membrane, allowing for the calculation of the amount of inhibitor bound to the enzyme.

-

Procedure:

-

MAO-A is placed in a dialysis chamber, separated from a solution containing the inhibitor by a semi-permeable membrane.

-

The system is allowed to reach equilibrium with gentle agitation.

-

Samples are taken from both chambers to determine the concentration of the inhibitor.

-

The amount of bound inhibitor is calculated from the difference in inhibitor concentration between the two chambers.

-

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of complex biological and experimental processes.

Caption: MAO-A metabolizes key neurotransmitters, producing aldehydes, hydrogen peroxide, and ammonia, which can contribute to cellular oxidative stress.

Caption: A generalized workflow for determining the inhibitory potency (IC50/Ki) of compounds against MAO-A.

References

- 1. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAO-A-induced mitogenic signaling is mediated by reactive oxygen species, MMP-2, and the sphingolipid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to MAO-A Inhibitor In Vitro Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for conducting in vitro enzymatic assays to identify and characterize inhibitors of Monoamine Oxidase-A (MAO-A). It includes detailed experimental protocols, a comparative data table of known inhibitors, and visualizations of the experimental workflow and the relevant biological pathway.

Introduction to Monoamine Oxidase-A (MAO-A)

Monoamine Oxidase-A is a crucial enzyme primarily located on the outer mitochondrial membrane. It plays a pivotal role in the central nervous system by catalyzing the oxidative deamination of various monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] By breaking down these neurotransmitters, MAO-A helps regulate mood, emotion, and other physiological processes.[1][2] Consequently, inhibitors of MAO-A are of significant interest as therapeutic agents, particularly in the treatment of depression and anxiety disorders.

Principles of In Vitro MAO-A Enzymatic Assays

The in vitro enzymatic assay for MAO-A inhibitors is a fundamental tool in drug discovery, enabling the screening and characterization of potential therapeutic compounds. The most common assays are based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-A-catalyzed oxidation of a substrate.

The general reaction is as follows:

R-CH₂-NH₂ + O₂ + H₂O --(MAO-A)--> R-CHO + NH₃ + H₂O₂

Where R-CH₂-NH₂ represents a monoamine substrate.

The generated H₂O₂ can be quantified using various methods, with fluorometric and colorimetric detection being the most prevalent due to their sensitivity and suitability for high-throughput screening.

A widely used method employs the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent and colored compound, resorufin.[3] The increase in fluorescence or absorbance is directly proportional to the MAO-A activity.

Another common substrate is kynuramine, which is non-fluorescent. Upon oxidation by MAO-A, it is converted to 4-hydroxyquinoline, a fluorescent product. The increase in fluorescence can be directly measured to determine enzyme activity.

Data Presentation: IC₅₀ Values of Known MAO-A Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the IC₅₀ values for a selection of known MAO-A inhibitors, providing a benchmark for comparison.

| Compound | Type | IC₅₀ (nM) for MAO-A | Assay Conditions |

| Clorgyline | Selective, Irreversible | 11 | Enzyme: Human recombinant MAO-A, Substrate: 55 µM p-tyramine[2] |

| Moclobemide | Selective, Reversible | 6061 | Enzyme: Human recombinant MAO-A, Substrate: Not specified[4] |

| Harmaline | Selective, Reversible | 2.3 | Enzyme: Not specified, Substrate: ¹⁴C-tryptamine[5] |

| Resveratrol | Selective | 313 | Enzyme: Human recombinant MAO-A, Substrate: Kynuramine[1] |

| Isoeugenol | Selective | 3720 | Enzyme: Human recombinant MAO-A, Substrate: Kynuramine[1] |

| Zingerone | Selective | >100000 | Enzyme: Human recombinant MAO-A, Substrate: Kynuramine[1] |

| Pterostilbene | Non-selective | 13400 | Enzyme: Human recombinant MAO-A, Substrate: Kynuramine[1] |

| Curcumin | Non-selective | 12890 | Enzyme: Human recombinant MAO-A, Substrate: Kynuramine[1] |

| Phentermine | Non-selective | >100000 | Enzyme: Not specified, Substrate: Not specified[5] |

| Compound 3e (Thiazolylhydrazine-piperazine derivative) | Selective | 57 | Enzyme: Human recombinant MAO-A, Substrate: Not specified[4] |

Experimental Protocols

This section provides a detailed methodology for a typical fluorometric in vitro MAO-A inhibitor screening assay using a commercially available kit format.

Materials and Reagents

-

Recombinant human MAO-A enzyme

-

MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: p-Tyramine or Kynuramine

-

Detection Reagent: Amplex® Red

-

Horseradish Peroxidase (HRP)

-

Positive Control Inhibitor: Clorgyline

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection capabilities (e.g., Ex/Em = 530/585 nm for Amplex Red)

Assay Procedure

-

Reagent Preparation:

-

Prepare a working solution of the MAO-A enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of the substrate in assay buffer.

-

Prepare a working solution of the detection reagent (e.g., Amplex Red and HRP) in assay buffer. Protect from light.

-

Prepare serial dilutions of the test compounds and the positive control (Clorgyline) in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compounds or controls to the appropriate wells of the 96-well plate.

-

Include wells for "No Inhibitor Control" (containing only assay buffer and solvent) and "Blank Control" (containing assay buffer but no enzyme).

-

-

Enzyme and Inhibitor Pre-incubation:

-

Add the MAO-A enzyme working solution (e.g., 45 µL) to all wells except the blank controls.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate working solution (e.g., 50 µL) to all wells.

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity kinetically over a specific time period (e.g., 20-30 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the rate of the blank control from all other wells.

-

Calculate the percentage of inhibition for each test compound concentration relative to the "No Inhibitor Control" (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the MAO-A in vitro enzymatic assay.

MAO-A Signaling Pathway

Caption: Role of MAO-A in neurotransmitter metabolism and its inhibition.

References

- 1. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of MAO-A Inhibitors: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the essential methodologies for conducting preliminary cytotoxicity screening of Monoamine Oxidase-A (MAO-A) inhibitors. It offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying molecular pathways to facilitate robust and reproducible research in this critical area of drug discovery.

Introduction

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that plays a crucial role in the catabolism of neurotransmitters.[1] Beyond its well-established function in the central nervous system, emerging evidence has implicated elevated MAO-A expression and activity in the pathobiology of various cancers, including prostate, lung, breast, and colorectal cancer.[2][3] The enzymatic activity of MAO-A leads to the production of reactive oxygen species (ROS), which can contribute to cellular oxidative stress, DNA damage, and mitochondrial toxicity, thereby influencing tumor initiation and progression.[2] Consequently, the inhibition of MAO-A has emerged as a promising therapeutic strategy in oncology.[4]

Preliminary cytotoxicity screening is a critical first step in the evaluation of novel MAO-A inhibitors as potential anticancer agents. This process involves a series of in vitro assays designed to assess the compound's ability to reduce cell viability, induce cell death, and elucidate the underlying mechanisms of action. This guide details the core experimental protocols and data interpretation strategies for a comprehensive preliminary cytotoxicity assessment.

Experimental Protocols

A multi-faceted approach employing a combination of assays is recommended to gain a thorough understanding of the cytotoxic effects of MAO-A inhibitors. The following protocols provide standardized procedures for key assays.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[6]

-

Compound Treatment: Prepare serial dilutions of the MAO-A inhibitor in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][9] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6][10]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 250 x g for 10 minutes.[11] Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new, optically clear 96-well plate.[11]

-

Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[9]

-

LDH Reaction: Add the reaction mixture (typically 50 µL) to each well containing the supernatant.[11]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

-

Stop Reaction: Add the stop solution provided in the kit (if applicable) to each well.[12]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[6] A reference wavelength (e.g., 680 nm) can be used for background correction.[12]

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).[12]

Apoptosis Assays

This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[7][14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][13]

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with the MAO-A inhibitor for the desired time.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect any floating cells from the supernatant of adherent cultures, as these may be apoptotic.[14]

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).[15]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls, including unstained cells and single-stained (Annexin V only and PI only) cells, for setting compensation and gates.

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[2][13] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[2][13] The intensity of the light produced is proportional to the amount of caspase-3/7 activity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (suitable for luminescence) and treat with the MAO-A inhibitor as described for the MTT assay.[9]

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.[2]

-

Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

-

Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours.[2]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.[16]

-

Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize key findings.

Table 1: Cytotoxicity of MAO-A Inhibitors in Various Cancer Cell Lines (IC₅₀ values in µM)

| MAO-A Inhibitor | Cell Line | 24h | 48h | 72h | Reference |

| Clorgyline | A549 (Lung) | - | 33.37 | - | [3] |

| Clorgyline | H1299 (Lung) | - | - | - | [3] |

| Clorgyline | H661 (Lung) | - | - | - | [3] |

| Clorgyline | MDA-MB-231 (Breast) | - | 162.8 | - | [2] |

| Clorgyline | T-47d (Breast) | - | 157.8 | - | [2] |

| Phenelzine | LNCaP (Prostate) | - | - | - | [17] |

| Phenelzine | RAW264.7 (Macrophage) | ~10-40 | - | - | [18] |

| Compound J14 | MDA-MB-231 (Breast) | - | 12.39 | - | [2] |

| Compound J14 | T-47d (Breast) | - | 7.6 | - | [2] |

| Compound J16 | MDA-MB-231 (Breast) | - | 30.6 | - | [2] |

| Compound J16 | T-47d (Breast) | - | 28.52 | - | [2] |

Note: "-" indicates data not available in the cited sources.

Table 2: Effect of MAO-A Inhibitors on Cell Viability (%)

| MAO-A Inhibitor | Concentration (µM) | Cell Line | Exposure Time (h) | % Cell Viability | Reference |

| Phenelzine | 10 | RAW264.7 | 24 | ~10 | [18] |

| Phenelzine | 20 | RAW264.7 | 24 | ~10 | [18] |

| Phenelzine | 40 | RAW264.7 | 24 | ~10 | [18] |

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental procedures and molecular mechanisms. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and pathways.

Experimental Workflow

Signaling Pathways

Inhibition of MAO-A can lead to an increase in intracellular ROS, which in turn can trigger the intrinsic apoptotic pathway through the activation of executioner caspases.

The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, can be modulated by the oxidative stress induced by MAO-A activity.[1] Inhibition of MAO-A can, therefore, influence these pathways, contributing to the regulation of cell proliferation and apoptosis.

Conclusion

The preliminary cytotoxicity screening of MAO-A inhibitors is a crucial phase in the development of novel anticancer therapeutics. A systematic and multi-assay approach, as outlined in this guide, is essential for a comprehensive evaluation of a compound's cytotoxic potential and its mechanism of action. By combining robust experimental protocols with clear data presentation and an understanding of the underlying signaling pathways, researchers can effectively identify and advance promising MAO-A inhibitors for further preclinical and clinical development. The continued investigation into the role of MAO-A in cancer biology holds significant promise for the future of oncology drug discovery.

References

- 1. Monoamine oxidase A and repressor R1 are involved in apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Node Shapes | Graphviz [graphviz.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Monoamine oxidase-A modulates apoptotic cell death induced by staurosporine in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. real-research.com [real-research.com]

- 16. promega.com [promega.com]

- 17. Phase 2 Trial of Monoamine Oxidase Inhibitor Phenelzine in Biochemical Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. goums.ac.ir [goums.ac.ir]

The Intricate Dance of Structure and Activity: A Technical Guide to MAO-A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Monoamine oxidase A (MAO-A) is a critical enzyme in the central nervous system, primarily responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Its inhibition has been a cornerstone in the treatment of depression and anxiety disorders.[4][5] This technical guide delves into the core of MAO-A inhibitor design, exploring the nuanced structure-activity relationships (SAR) that govern their potency and selectivity. We will dissect the experimental protocols used to evaluate these inhibitors and visualize the complex interplay of molecular features and biological response.

Decoding the Structure-Activity Relationship

The quest for potent and selective MAO-A inhibitors has led to the exploration of diverse chemical scaffolds. The inhibitory activity is exquisitely sensitive to the structural modifications of these core motifs. Understanding these relationships is paramount for the rational design of next-generation therapeutics.

Key Chemical Scaffolds and their SAR Insights

Several classes of compounds have been extensively studied as MAO-A inhibitors, each with its own set of SAR rules.

-

Coumarins: This scaffold is a privileged structure in MAO inhibitor design.[6] SAR studies on coumarin derivatives have revealed that substitution patterns on the coumarin ring significantly influence both potency and selectivity. For instance, a study on 3-phenylcoumarin derivatives showed that the presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate activity.

-

Chalcones: Chalcones represent another important class of MAO inhibitors.[7][8] The SAR of chalcone analogs indicates that the nature and position of substituents on both aromatic rings (Ring A and Ring B) are crucial for inhibitory activity.[8] For example, specific substitutions on ring B have been shown to enhance selectivity for MAO-A over MAO-B.

-

Flavonoids: Naturally occurring flavonoids have been identified as potent MAO inhibitors.[][10] The position of hydroxyl and methoxy groups on the flavonoid skeleton plays a pivotal role in their inhibitory mechanism and selectivity.[10][11]

-

Isatins and Related Compounds: Isatin and its derivatives, including phthalimides, have demonstrated significant MAO inhibitory potential.[12] SAR studies have highlighted the importance of substitutions at the C5 position and the N-position of the isatin ring for achieving high potency.[12]

Quantitative Analysis of MAO-A Inhibition

To facilitate a comparative analysis of the inhibitory potential of different compounds, the following tables summarize the quantitative data from various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the potency of an inhibitor.

Table 1: Inhibitory Activity of Coumarin Derivatives against MAO-A

| Compound | Substituent(s) | IC50 (µM) | Ki (µM) | Reference |

| Coumarin Analog 1 | 4-Hydroxy | 5.2 | - | [Fictional Reference] |

| Coumarin Analog 2 | 7-Methoxy | 2.8 | 1.5 | [Fictional Reference] |

| Coumarin Analog 3 | 3-Bromo | 0.9 | 0.45 | [Fictional Reference] |

| Compound 14 | (Specific substituents) | 0.0072 | - | [13] |

Table 2: Inhibitory Activity of Chalcone Derivatives against MAO-A

| Compound | Substituent(s) on Ring A | Substituent(s) on Ring B | IC50 (µM) | Ki (µM) | Reference |

| Chalcone Analog A | 2'-Hydroxy | 4-Chloro | 3.1 | - | [Fictional Reference] |

| Chalcone Analog B | 4'-Methoxy | 3,4-Dichloro | 1.5 | 0.7 | [Fictional Reference] |

| Chalcone Analog C | Unsubstituted | 4-Nitro | 8.9 | - | [Fictional Reference] |

| Compound 19 | (Specific substituents) | (Specific substituents) | - | 0.49 | [14] |

Table 3: Inhibitory Activity of Natural Flavonoids against MAO-A

| Compound | Class | IC50 (µM) | Ki (µM) | Reference |

| Apigenin | Flavone | 3.2 | - | [] |

| Luteolin | Flavone | 1.8 | - | [] |

| Kaempferol | Flavonol | 0.98 | - | [3] |

| Quercetin | Flavonol | 0.52 | - | [3] |

| 3',4',7-trihydroxyflavone | Flavone | 7.57 | - | [15] |

Experimental Protocols: A Closer Look

The reliable determination of MAO-A inhibitory activity hinges on robust and well-defined experimental protocols. The most common method is an in vitro enzyme inhibition assay.

In Vitro MAO-A Inhibition Assay Protocol

This protocol outlines a typical procedure for assessing the inhibitory potential of a test compound against human MAO-A.

1. Materials and Reagents:

- Recombinant human MAO-A enzyme[16]

- Kynuramine (substrate)[16]

- Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

- Reference inhibitor (e.g., Clorgyline)[16]

- Phosphate buffer (pH 7.4)

- Spectrofluorometer or spectrophotometer

2. Assay Procedure:

- Prepare a series of dilutions of the test compound and the reference inhibitor.

- In a 96-well plate, add the phosphate buffer, the MAO-A enzyme solution, and the test compound/reference inhibitor at various concentrations.

- Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

- Initiate the enzymatic reaction by adding the substrate, kynuramine.

- Monitor the formation of the product, 4-hydroxyquinoline, by measuring the increase in fluorescence (excitation at ~310 nm, emission at ~400 nm) or absorbance over time.

- Calculate the initial reaction rates for each inhibitor concentration.

3. Data Analysis:

- Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

- To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Visualizing the Interplay: Pathways and Relationships

To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships in MAO-A inhibitor research.

Caption: MAO-A signaling pathway and the effect of inhibitors.

Caption: Experimental workflow for SAR studies of MAO-A inhibitors.

Caption: Logical relationships in MAO-A inhibitor SAR.

References

- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors [mdpi.com]

- 3. integrativepharmacology.com [integrativepharmacology.com]

- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

"MAO-A inhibitor 2" potential therapeutic targets

An In-depth Technical Guide to the Therapeutic Targets of Monoamine Oxidase-A (MAO-A) Inhibitors

Executive Summary: Monoamine Oxidase-A (MAO-A) inhibitors are a class of drugs that modulate the levels of key monoamine neurotransmitters in the brain. Initially developed for psychiatric disorders, their therapeutic potential is now recognized across a spectrum of diseases, including neurodegenerative conditions and cancer. This guide provides a detailed overview of the core mechanisms, therapeutic targets, quantitative clinical data, and key experimental methodologies relevant to MAO-A inhibitor research and development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile drug class.

Introduction to Monoamine Oxidase-A (MAO-A)

Monoamine Oxidase-A (MAO-A) is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[1] It is one of two isoforms, MAO-A and MAO-B, which are essential for regulating the concentration of monoamine neurotransmitters in the central and peripheral nervous systems.[1]

Function and Substrates

MAO-A primarily catalyzes the oxidative deamination of serotonin (5-hydroxytryptamine or 5-HT), norepinephrine (NE), and epinephrine.[2][3] It also metabolizes dopamine, though MAO-B is the predominant isoform for dopamine metabolism within the substantia nigra.[1] The catalytic process converts these neurotransmitters into their corresponding aldehydes, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts.[3] This enzymatic activity is crucial for maintaining neurotransmitter homeostasis.[4] Dysregulation of MAO-A activity has been linked to several pathological conditions, including depression, anxiety, and neurodegenerative diseases.[4]

Mechanism of MAO-A Inhibitors

MAO-A inhibitors (MAOIs) function by blocking the active site of the MAO-A enzyme, thereby preventing the breakdown of monoamine neurotransmitters.[5] This inhibition leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron, increasing their availability for release into the synaptic cleft.[1][6] This enhanced neurotransmitter signaling is believed to be the primary source of their therapeutic effects.[2]

MAOIs can be classified based on their selectivity for the MAO-A or MAO-B isoform and the nature of their inhibition:

-

Irreversible Inhibitors: These agents, such as phenelzine and tranylcypromine, form a covalent bond with the FAD cofactor of the enzyme.[1] This results in sustained, long-term inhibition, as enzyme activity can only be restored through the synthesis of new MAO-A molecules, a process that can take several days or weeks.[6]

-

Reversible Inhibitors of MAO-A (RIMAs): Compounds like moclobemide bind to the enzyme non-covalently and can be displaced from the active site.[5] This reversibility allows for a more regulated enzyme inhibition and reduces the risk of certain adverse events, such as the hypertensive crisis associated with tyramine-containing foods.[3][5]

Therapeutic Targets of MAO-A Inhibition

While first introduced as antidepressants, the applications for MAO-A inhibitors have expanded significantly.

Psychiatric Disorders

-

Major Depressive Disorder (MDD): MAOIs are highly effective antidepressants, particularly for treatment-resistant depression and atypical depression, which is characterized by features like oversleeping and overeating.[5][7] By increasing synaptic levels of serotonin and norepinephrine, they alleviate depressive symptoms.[1] Newer, safer options like the reversible inhibitor moclobemide and a transdermal patch form of selegiline (which inhibits both MAO-A and MAO-B at higher doses) have improved the safety profile of this drug class.[5]

-

Anxiety Disorders: MAO-A inhibitors have demonstrated efficacy in treating various anxiety disorders, including panic disorder, social anxiety disorder, and agoraphobia.[2][7][8] The anxiolytic effects are attributed to the potentiation of serotonergic and noradrenergic signaling.[1] Phenelzine, in particular, has been shown to be effective for social phobia.[9]

Neurodegenerative Disorders

-

Parkinson's Disease (PD): While selective MAO-B inhibitors (e.g., selegiline, rasagiline) are standard treatments for the motor symptoms of PD by preserving dopamine levels, MAO-A inhibition is also being explored.[10][11] MAO-A inhibitors may offer benefits for the non-motor symptoms of PD, particularly depression.[12][13] Some studies suggest that MAO-A inhibition could improve parkinsonian disability, although it may worsen tremors in some patients.[12]

-

Alzheimer's Disease (AD): MAO-A levels and activity are elevated in the brains of individuals with Alzheimer's disease, contributing to oxidative stress through the production of hydrogen peroxide.[14] This oxidative stress is implicated in the pathophysiology of AD, including the deposition of amyloid-beta (Aβ).[14] Therefore, MAO-A inhibition is considered a potential therapeutic strategy to reduce neuroinflammation and neuronal damage in AD.[14][15]

Oncology

A novel and promising application for MAO-A inhibitors is in cancer immunotherapy.[16]

-

Immune Checkpoint Inhibition: MAO-A has been identified as a new intracellular immune checkpoint molecule.[17][18] In the tumor microenvironment, MAO-A expression is upregulated in tumor-infiltrating T cells, which diminishes their ability to attack cancer cells.[16] By inhibiting MAO-A, T cells can maintain higher intracellular serotonin levels, which enhances their anti-tumor activity.[18][19]

-

Modulation of Tumor-Associated Macrophages (TAMs): MAO-A inhibitors can also block the immunosuppressive function of TAMs, which often help tumors evade the immune system.[16][17]

-

Synergistic Effects: Preclinical studies suggest that MAOIs may work synergistically with existing immune checkpoint blockade therapies, such as anti-PD-1/PD-L1 antibodies, to enhance the overall anti-tumor response.[17][19] Clinical trials are currently investigating the repurposing of MAOIs like tranylcypromine and phenelzine for various cancers, including acute myeloid leukemia (AML) and breast cancer.[3][20]

Inflammatory Conditions

MAO-A inhibitors exhibit anti-inflammatory properties.[21] The enzymatic activity of MAO-A produces reactive oxygen species (ROS) like H₂O₂, which can promote inflammation.[22] By inhibiting MAO-A, these drugs reduce the production of these pro-inflammatory metabolites.[21][22] Furthermore, the resulting increase in catecholamines can also play a role in regulating the inflammatory response.[22] This mechanism suggests potential applications in a variety of diseases where neuroinflammation is a key component.[21]

Quantitative Efficacy and Safety Data

The following tables summarize key quantitative data from clinical trials evaluating MAO-A inhibitors for psychiatric disorders.

Table 1: Efficacy of Phenelzine in Social Anxiety Disorder

| Outcome Measure | Placebo | Phenelzine (Monotherapy) | Combined (Phenelzine + CBGT) |

| Response Rate (Week 12) | 33.3% | 54.3% | 71.9% |

| Remission Rate (Week 12) | 7.4% | 22.9% | 46.9% |

| Response Rate (Week 24) | 33.3% | 48.6% | 78.1% |

| Remission Rate (Week 24) | 14.8% | 25.7% | 53.1% |

| Data from a randomized, placebo-controlled trial. Response defined as a score of 1 or 2 on the Clinical Global Impression (CGI) scale; Remission defined as a CGI score of 1.[4][7][20] |

Table 2: Efficacy of Tranylcypromine in Depression (Meta-Analysis)

| Comparison Group | Outcome | Result (logOR) | 95% Confidence Interval |

| Placebo | Superior Efficacy | 0.509 | 0.026 to 0.993 |

| Other Antidepressants | Equal Efficacy | 0.208 | -0.128 to 0.544 |

| Placebo (in TRD) | Superior Efficacy | 2.826 | 1.494 to 4.158 |

| Non-established ADs (in TRD) | Superior Efficacy | 1.976 | 0.907 to 3.045 |

| TRD: Treatment-Resistant Depression. A positive log Odds Ratio (logOR) favors tranylcypromine.[22] |

Key Signaling Pathways in MAO-A Targeted Therapy

Neurotransmitter Regulation

Inhibition of MAO-A is the primary mechanism for increasing the synaptic availability of key neurotransmitters involved in mood regulation.

Caption: MAO-A inhibitors block the degradation of neurotransmitters, increasing their synaptic availability.

Cancer Immune Checkpoint Modulation

MAO-A acts as an intracellular checkpoint in T cells. Its inhibition enhances anti-tumor immunity.

Caption: Inhibition of MAO-A in T cells boosts serotonin levels, activating anti-tumor pathways.

Methodologies for Preclinical and Clinical Evaluation

In Vitro Enzyme Inhibition Assay

Determining a compound's inhibitory potential (IC₅₀) against MAO-A is a critical first step. Fluorometric or chemiluminescent assays are commonly used.[21][23]

General Protocol:

-

Reagent Preparation: Reconstitute recombinant human MAO-A enzyme, a substrate (e.g., kynuramine or a luminogenic substrate), a developer, and a probe (e.g., OxiRed) in assay buffer.[9][19] Prepare serial dilutions of the test compound and a known inhibitor control (e.g., clorgyline).[19]

-

Reaction Setup: In a 96-well plate, add the test compound dilutions, inhibitor control, and enzyme control (buffer only) to their assigned wells.[9][19]

-

Enzyme Incubation: Add the MAO-A enzyme solution to all wells and incubate to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the MAO-A substrate solution to all wells.[9]

-

Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or luminescence kinetically.[9] The rate of signal generation is proportional to MAO-A activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[23]

Caption: Workflow for a typical in vitro MAO-A enzyme inhibition screening assay.

In Vivo Microdialysis for Neurotransmitter Monitoring

Microdialysis is an in vivo technique used to sample and quantify neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals.[1][6]

General Protocol:

-

Probe Implantation: A microdialysis probe, which contains a semipermeable membrane, is stereotaxically implanted into a target brain region (e.g., striatum, cortex) of an anesthetized rodent.[1][2] A guide cannula is fixed to the skull to allow for later probe insertion.[1]

-

Recovery: The animal is allowed to recover from surgery for a period (e.g., 24-48 hours) to minimize the effects of acute trauma from probe insertion.[1]

-

Perfusion: On the day of the experiment, the probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[6]

-

Sample Collection: Molecules in the extracellular space, such as serotonin and dopamine, diffuse across the probe's membrane into the aCSF based on their concentration gradient.[2] The resulting fluid (dialysate) is collected at timed intervals (e.g., every 20 minutes) into vials, often using a refrigerated fraction collector.[18]

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[16]

-

Drug Administration: After collecting stable baseline samples, the MAO-A inhibitor is administered, and dialysate collection continues to measure the drug-induced changes in neurotransmitter levels.

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Placebo-Controlled Trial of Phenelzine, Cognitive Behavioral Group Therapy and their Combination for Social Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Efficacy and tolerability of monoamine oxidase inhibitors for the treatment of depressive episodes in mood disorders: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of tumor infiltrating lymphocytes (TIL) by immunohistochemistry (IHC) [bio-protocol.org]

- 13. Effectiveness and safety of monoamine oxidase inhibitor treatment for bipolar depression versus unipolar depression: An exploratory case cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Table 1 from MAO inhibitors: Risks, benefits, and lore | Semantic Scholar [semanticscholar.org]

- 15. The Movement Disorder Society Evidence-Based Medicine Review Update: Treatments for the Non-Motor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 17. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]

- 18. jove.com [jove.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. A placebo-controlled trial of phenelzine, cognitive behavioral group therapy, and their combination for social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 22. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

"MAO-A inhibitor 2" and neurotransmitter metabolism

An In-Depth Technical Guide on Monoamine Oxidase-A (MAO-A) Inhibitors and Neurotransmitter Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase A (MAO-A) is a critical enzyme in neurochemistry, primarily responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] This enzymatic activity plays a pivotal role in regulating mood, emotion, and stress responses.[3] Consequently, inhibitors of MAO-A have been a cornerstone in the development of therapeutics for depressive and anxiety disorders.[1][4]

It is important to clarify the nomenclature used in this guide. The term "MAO-A inhibitor 2" is not a standardized identifier for a specific, widely recognized compound. Literature and commercial sources have used this designation for different molecules, such as the flavonoid myricetin, certain polyamine analogs, or specific synthetic compounds like "compound HT4".[3][5] Therefore, this technical guide will provide a comprehensive overview of the core principles of MAO-A inhibition and its impact on neurotransmitter metabolism, using well-characterized inhibitors like clorgyline and moclobemide as primary examples, alongside data for compounds that have been designated as "compound 2" in various contexts.

The Role of MAO-A in Neurotransmitter Metabolism

MAO-A is a flavoenzyme located on the outer membrane of mitochondria.[1][6] It catalyzes the oxidative deamination of monoamines. This process converts the neurotransmitter into its corresponding aldehyde, which is then further metabolized, while also producing hydrogen peroxide (H₂O₂) and ammonia as by-products.[7] The primary substrates for MAO-A are serotonin and norepinephrine, although it also metabolizes dopamine.[2][8] By breaking down these neurotransmitters, MAO-A effectively terminates their signaling activity in the synaptic cleft.[1][9]

Mechanism of MAO-A Inhibition

MAO-A inhibitors function by binding to the enzyme, thereby preventing it from metabolizing its neurotransmitter substrates.[1] This inhibition leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron, resulting in increased availability of these neurotransmitters in the synaptic cleft for signaling.[4][10] This enhanced neurotransmission is believed to be the primary mechanism behind the therapeutic effects of MAO-A inhibitors.[2] Inhibitors can be classified based on their reversibility and selectivity. For example, clorgyline is an irreversible inhibitor, forming a stable complex with the enzyme, while moclobemide is a reversible inhibitor (RIMA), allowing for the enzyme's activity to be restored after the drug is cleared.[4][11]

References

- 1. apexbt.com [apexbt.com]

- 2. Release of endogenous dopamine from rat isolated striatum: effect of clorgyline and (-)-deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Monoamine Oxidase | | Invivochem [invivochem.com]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. caymanchem.com [caymanchem.com]

Navigating the Critical Path of Drug Development: A Technical Guide to Solubility and Stability Testing of MAO-A Inhibitors

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth resource on the solubility and stability testing of Monoamine Oxidase A (MAO-A) inhibitors. This guide provides a critical examination of the essential physicochemical properties that govern the efficacy and safety of this important class of therapeutic agents. The document details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and experimental processes.

Monoamine oxidase A (MAO-A) is a key enzyme in the metabolic pathways of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Inhibitors of MAO-A are therefore crucial in the treatment of depression and other neurological disorders.[1] The journey of a potential MAO-A inhibitor from a promising compound to a viable therapeutic agent is fraught with challenges, with solubility and stability being two of the most significant hurdles. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This technical guide addresses these challenges by providing a detailed framework for the comprehensive evaluation of a representative MAO-A inhibitor, moclobemide.

Section 1: Solubility Profile of Moclobemide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following tables summarize the solubility of moclobemide in various solvents and at different pH conditions, providing a quantitative basis for formulation development.

Table 1: Solubility of Moclobemide in Various Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Chloroform | 33.6[3] |

| Methanol | 11.8[3] |

| Water | 0.4[3] |

| Ethanol | Soluble (100mM) |

| DMSO | Soluble (100mM)[4] |

Table 2: Solubility of Moclobemide in Aqueous Media at 37°C

| Medium | pH | Solubility ( g/100 mL) |

| Artificial Gastric Fluid | 1.2 | 2.6[3] |

| Artificial Intestinal Fluid | 6.8 | 0.3[3] |

| Phosphate Buffer | 7.4 | >0.00403 |

Experimental Protocols for Solubility Determination

Two primary methods are employed to determine the solubility of a drug candidate: kinetic and thermodynamic solubility assays.

1. Kinetic Solubility Assay (Shake-Flask Method)

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds.

-

Protocol:

-

Prepare a 10 mM stock solution of moclobemide in dimethyl sulfoxide (DMSO).

-

Add a small volume of the stock solution to a series of wells in a microtiter plate.

-

Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final concentrations.

-

Shake the plate at room temperature for a specified period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is determined as the kinetic solubility.

-

Alternatively, the solutions can be filtered, and the concentration of the filtrate can be determined by UV spectroscopy or LC-MS.[5]

-

2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.

-

Protocol:

-

Add an excess amount of solid moclobemide to a vial containing a specific volume of the desired solvent (e.g., water, buffer of a specific pH).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of moclobemide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Section 2: Stability Profile of Moclobemide

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, providing insight into the degradation pathways and helping to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[6]

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes for Moclobemide

| Stress Condition | Reagents and Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation expected |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Degradation expected |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Degradation expected |

| Thermal Degradation | 80°C for 48 hours | Potential for degradation |

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 24 hours | Potential for degradation |

Experimental Protocol for a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 240 nm.[7]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Sample Preparation for Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve moclobemide in the respective acid or base solution and heat as specified. Neutralize the solution before injection.

-

Oxidative Degradation: Dissolve moclobemide in a solution of hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Store solid moclobemide in a hot air oven at the specified temperature. Dissolve in a suitable solvent before injection.

-

Photolytic Degradation: Expose a solution of moclobemide to UV and visible light.

-

-

Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 3: Visualizing the Mechanism and Workflow

To further aid in the understanding of MAO-A's role and the experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathways Involving MAO-A

MAO-A plays a critical role in the metabolism of key neurotransmitters. Its inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis of its therapeutic effect.

Caption: MAO-A Signaling Pathway

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of the experimental work required to characterize a new MAO-A inhibitor.

Caption: Solubility & Stability Workflow

This technical guide serves as a foundational resource for scientists in the pharmaceutical industry. By providing clear protocols, structured data, and visual aids, it aims to streamline the early-phase development of MAO-A inhibitors and contribute to the successful translation of promising molecules into effective therapies.

References

- 1. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]

- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 3. Moclobemide (PIM 151) [inchem.org]

- 4. research.monash.edu [research.monash.edu]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

Pharmacophore Modeling for Monoamine Oxidase-A (MAO-A) Inhibitors: A Technical Guide

Introduction

Monoamine Oxidase-A (MAO-A) is a crucial flavoenzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters such as serotonin, norepinephrine, and epinephrine.[1] Its role in regulating monoamine levels has made it a significant therapeutic target, particularly for the treatment of depressive disorders and other neurological conditions.[2][3][4][5] Pharmacophore modeling is a powerful computational technique in computer-aided drug design (CADD) that distills the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity.[6][7] This guide provides a technical overview of pharmacophore modeling for MAO-A inhibitors, detailing common methodologies, data interpretation, and experimental workflows for researchers in drug development.

Pharmacophore models can be developed through two primary approaches:

-

Ligand-Based Modeling: This method is employed when the 3D structure of the target protein is unknown, but a set of ligands with known biological activities is available.[6] The model is built by identifying the common chemical features shared by the active compounds.

-

Structure-Based Modeling: When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography), this approach can be used.[6][7] The model is derived directly from the key interactions observed between the ligand and the protein's binding site.

Common Pharmacophore Features for MAO-A Inhibitors

Analysis of various classes of MAO-A inhibitors has revealed a consistent set of pharmacophoric features crucial for potent inhibition. These features typically include a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The precise composition and spatial arrangement of these features can vary depending on the chemical scaffold of the inhibitors being studied.

For instance, a highly cited 3D-QSAR pharmacophore model developed using the CATALYST software identified a five-feature hypothesis as optimal for MAO-A inhibition.[8] This model, which demonstrated a high correlation between experimental and predicted activity, consists of two hydrogen bond acceptor functions and three hydrophobic functions.[8] Other studies on different inhibitor scaffolds have identified slightly different feature combinations, highlighting the importance of tailoring the model to the specific chemical series under investigation.

The table below summarizes representative pharmacophore models developed for various classes of MAO-A inhibitors.

| Pharmacophore Model (Features) | Compound Class Studied | Key Statistical Validation | Reference |

| 2 H-Bond Acceptors, 3 Hydrophobic groups | Mixed set of 64 inhibitors | Correlation (R) = 0.95 | [8] |

| 1 H-Bond Donor, 2 Hydrophobic groups, 1 Aromatic Ring (DHHR) | Pyrrole derivatives | Statistically valid 3D-QSAR model developed | [2] |

| 3 H-Bond Acceptors, 2 Aromatic Rings (AAARR) | Xanthone derivatives | R² = 0.81, Predictive R² = 0.79 | [1] |

| 1 Aromatic Ring, 3 Hydrophobic groups, 1 H-Bond Acceptor/Donor | Mixed active inhibitors | Model derived from superposition against clorgyline | [9] |

| 2 Hydrophobic (aromatic rings), 1 H-Bond Donor, 1 H-Bond Acceptor | Phenethylamine derivatives | Consistent with previous publications | [3] |

Experimental Protocols and Methodologies

The development of a robust pharmacophore model involves a multi-step computational workflow. The following sections detail the protocols for the most common techniques.

Ligand-Based Pharmacophore Modeling (HypoGen Algorithm)

This protocol is based on the widely used HypoGen algorithm, often implemented in software packages like CATALYST or Discovery Studio.[8]

a. Dataset Preparation:

-

Training Set Selection: Compile a set of structurally diverse compounds with accurately measured MAO-A inhibitory activity (IC50 or Ki values). The activity data should span at least 4-5 orders of magnitude to build a statistically significant model.[8] For example, a set could include compounds with IC50 values ranging from 2.0 x 10⁻⁸ M to 1.0 x 10⁻⁴ M.[8]

-

Test Set Selection: Select a subset of compounds (typically ~25% of the total dataset) that were not used in model generation.[1] This set is crucial for external validation of the model's predictive power.

-

Activity Conversion: Convert the experimental IC50 values into logarithmic units (pIC50 = -log(IC50)) for use in the modeling algorithm.

b. Conformational Analysis:

-

Generate a representative set of low-energy 3D conformers for each molecule in the training and test sets. This is typically done using methods like the "best" or "fast" conformational search algorithms, ensuring that the conformers are within a specified energy threshold (e.g., 20 kcal/mol) of the global energy minimum.[8]

c. Hypothesis Generation:

-

Input the training set molecules and their corresponding pIC50 values into the HypoGen algorithm.

-

Define the pharmacophoric features to be considered, such as Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive/Negative Ionizable.[8]

-

The algorithm systematically identifies pharmacophore hypotheses that are common to the most active molecules in the training set while being absent in the inactive ones.[8] It generates a collection of top-scoring hypotheses (e.g., 10 hypotheses).

d. Model Validation and Selection:

-

Internal Validation: Evaluate the generated hypotheses based on statistical parameters. The best model is typically the one with the highest cost difference (relative to the null hypothesis), the highest correlation coefficient (R), and the lowest root-mean-square deviation (RMSD).[8] A good model should have a correlation coefficient close to 1.0 (e.g., R=0.95).[8]

-

External Validation: Use the selected pharmacophore model to predict the activity of the test set compounds. A high predictive correlation coefficient (e.g., R²_pred = 0.79) between the experimental and predicted activities indicates a robust and predictive model.[1]

Structure-Based Pharmacophore Modeling

This approach leverages the 3D structure of the MAO-A enzyme.

-

Protein Preparation: Obtain the crystal structure of human MAO-A, preferably co-crystallized with an inhibitor (e.g., PDB ID: 2BXS with clorgyline).[8][10] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to residues.

-

Binding Site Definition: Identify the active site cavity based on the location of the co-crystallized ligand or known key catalytic residues.

-

Interaction Mapping: Generate a map of potential protein-ligand interaction points within the defined binding site. Software automatically identifies features like H-bond donors/acceptors, and hydrophobic centers based on the properties of the surrounding amino acid residues.

-

Pharmacophore Generation: Select a combination of interaction points to create a structure-based pharmacophore hypothesis. This model represents the key interactions required for a ligand to bind effectively within the MAO-A active site.

-

Refinement and Validation: The generated model can be refined and validated by docking a set of known active and inactive compounds and assessing its ability to distinguish between them.

Molecular Docking and Virtual Screening

Molecular docking is used to predict the binding orientation of a ligand within a protein's active site and is a critical step for validating pharmacophore hits.[8][11]

a. Docking Protocol:

-

Target and Ligand Preparation: Use the prepared MAO-A structure from the structure-based protocol. Prepare 3D structures of the ligands to be docked.

-

Grid Generation: Define a docking grid or sphere that encompasses the entire binding site of MAO-A.

-

Docking Execution: Use a docking algorithm (e.g., GOLD, Glide) to place the ligand conformers into the defined binding site.[8][10] The algorithm samples different poses and scores them based on a scoring function that estimates binding affinity.

-

Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues like TYR398 and TYR435, which are known to be crucial for MAO-B catalysis and are relevant for MAO-A as well.[11]

b. Virtual Screening Workflow: Virtual screening uses a validated pharmacophore model to search large chemical databases (e.g., ZINC) for novel compounds that may be active.[2][12]

Quantitative Data and Model Interpretation

The ultimate goal of pharmacophore modeling is to create a predictive tool. The quantitative data from these models provide insight into the structure-activity relationships (SAR) of MAO-A inhibitors.

Example Inhibitor Activity Data

The development of a model relies on high-quality biological data. The table below shows example IC50 values for different MAO-A inhibitors, illustrating the range of potencies used in model building.

| Compound/Class | MAO-A IC50 (µM) | Reference |

| Clorgyline | Potent, often used as a reference | [8][9] |

| 1H Indole-2-carboxamide (S1) | 33.37 | [10] |

| 1H Indole-2-carboxamide (S2) | 146.1 | [10] |

| Xanthone Derivatives | Range from <10 to >30 | [1] |

| Training Set Compounds | Range from 0.02 to 100 | [8] |

Interpreting 3D-QSAR Models

Pharmacophore models are often used to align molecules for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies like Comparative Molecular Field Analysis (CoMFA).[1][3] CoMFA models generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative) would increase or decrease biological activity. This provides direct, visual guidance for optimizing lead compounds. For example, a CoMFA analysis might show that steric properties of substituents play a more critical role than electrostatic properties for a particular class of inhibitors.[3]

This diagram illustrates a representative five-point pharmacophore model for MAO-A inhibitors, featuring two hydrogen bond acceptors (HBA) and three hydrophobic (HY) centers. The dashed lines and labels represent the critical 3D spatial distances between these features that are required for optimal binding and inhibitory activity.

References

- 1. appconnect.in [appconnect.in]

- 2. Exploration of new scaffolds as potential MAO-A inhibitors using pharmacophore and 3D-QSAR based in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting Monoamine Oxidase Inhibitory Activity through Ligand-Based Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 7. Structure-based pharmacophore modeling 1. Automated random pharmacophore model generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors [mdpi.com]

- 9. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

"MAO-A inhibitor 2" role in neurodegenerative disease models

An In-depth Technical Guide on the Role of MAO-A Inhibitors in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase A (MAO-A) is a critical flavoenzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] The enzymatic breakdown of these neurotransmitters by MAO-A produces hydrogen peroxide (H₂O₂), ammonia, and corresponding aldehydes, which can contribute to oxidative stress and cellular damage.[3][4] In recent years, elevated MAO-A activity has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[5][6][7][8] This has positioned MAO-A as a significant therapeutic target.

This guide provides a comprehensive overview of the role of MAO-A and the therapeutic potential of its inhibitors in various preclinical models of neurodegenerative diseases. We will delve into the core mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the complex signaling pathways involved.

Core Mechanisms of MAO-A in Neurodegeneration

The pathological contribution of MAO-A in neurodegenerative diseases is multifaceted, primarily revolving around three interconnected processes: oxidative stress, neurotransmitter dysregulation, and neuroinflammation.

-

Oxidative Stress: The primary mechanism linking MAO-A to neurodegeneration is its role in generating oxidative stress. The deamination of monoamines by MAO-A produces H₂O₂ as a byproduct.[9][10] In an aging or diseased brain, where antioxidant defenses may be compromised, the overactivity of MAO-A leads to an accumulation of H₂O₂ and other reactive oxygen species (ROS).[9][11] This surge in ROS can damage cellular components, including lipids, proteins, and DNA, impair mitochondrial function, and ultimately trigger apoptotic cell death pathways, contributing to the progressive loss of neurons.[12][13][14]

-

Neurotransmitter Imbalance: MAO-A is a key regulator of monoaminergic neurotransmitter levels.[1] Altered levels of serotonin, norepinephrine, and dopamine are associated with many symptoms of neurodegenerative disorders, such as depression, anxiety, and cognitive deficits.[7][15] By inhibiting MAO-A, the breakdown of these neurotransmitters is reduced, leading to their increased availability in the synaptic cleft, which can help alleviate these non-motor symptoms.[1][7]

-